Acetylthiamine

Descripción general

Descripción

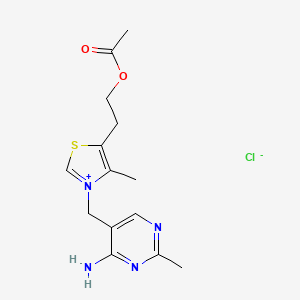

It is a water-soluble compound with the molecular formula C14H19ClN4O2S and a molecular weight of 342.84 g/mol . Acetylthiamine is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Acetylthiamine can be synthesized through the acetylation of thiamine. The process involves the reaction of thiamine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous medium at room temperature . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions

Acetylthiamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiamine disulfide.

Reduction: It can be reduced back to thiamine under specific conditions.

Substitution: This compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Thiamine disulfide

Reduction: Thiamine

Substitution: Various thiamine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Acetylthiamine has diverse applications across multiple scientific domains:

Biochemistry

- Enzyme Activity Studies : this compound is utilized to investigate enzyme activity related to carbohydrate metabolism and energy production. It serves as a substrate for enzymes that require thiamine as a cofactor, thus aiding in the understanding of metabolic pathways.

Pharmacology

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, particularly in neurodegenerative diseases such as Alzheimer's disease. Studies suggest that it can enhance cognitive function by improving glucose metabolism in the brain .

- Thiamine Deficiency Treatment : this compound is being explored as a potential therapeutic agent for treating thiamine deficiency syndromes, such as Wernicke-Korsakoff syndrome. Its improved absorption characteristics make it a candidate for effective supplementation .

Clinical Applications

- Potential in Diabetes Management : Preliminary studies suggest that high doses of this compound may reduce albumin levels in urine among individuals with type 2 diabetes, indicating protective effects against diabetic nephropathy .

- Role in Immune Function : this compound has been linked to enhanced immune responses, particularly during viral infections like SARS-CoV-2, highlighting its potential role in supporting immune function during illness .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cognitive Function Improvement : A study involving patients with Alzheimer's disease showed that high-dose this compound supplementation resulted in significant improvements in cognitive function over a six-week period .

- Diabetic Nephropathy : Clinical trials indicated that patients receiving this compound demonstrated decreased urinary albumin levels, suggesting protective effects against kidney damage associated with diabetes .

Mecanismo De Acción

Acetylthiamine exerts its effects by acting as a precursor to thiamine diphosphate (ThDP), the active form of thiamine. ThDP is a coenzyme involved in several enzymatic reactions, including the decarboxylation of pyruvic acid and the transketolase reaction in the pentose phosphate pathway . This compound is converted to ThDP in the body, which then participates in these metabolic processes, thereby supporting cellular energy production and overall metabolic function .

Comparación Con Compuestos Similares

Similar Compounds

- Thiamine (Vitamin B1)

- Thiamine Monophosphate (TMP)

- Thiamine Pyrophosphate (TPP)

- Benfotiamine

- Oxythiamine

- Neopyrithiamine

- Allithiamine

- Cocarboxylase

- Tetrahydrothiamine

- Dihydrothiamine

Uniqueness

Acetylthiamine is unique due to its acetyl group, which enhances its stability and bioavailability compared to thiamine. This modification allows for better absorption and utilization in the body, making it a valuable compound for research and therapeutic applications .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique properties and ability to act as a precursor to thiamine diphosphate make it an important tool in research and potential therapeutic agent for thiamine-related disorders.

Actividad Biológica

Acetylthiamine, a synthetic derivative of thiamine (vitamin B1), has garnered attention in scientific research due to its distinct biological activities and mechanisms. This article explores its biological activity, synthesis, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

This compound is synthesized through various methods, primarily involving the reaction of thiamine with acetic anhydride or acetyl chloride in the presence of catalysts. These reactions yield this compound with enhanced stability and bioavailability compared to thiamine itself. The acetyl group contributes to its unique chemical reactivity, influencing its interaction with biological systems.

This compound primarily targets enzymes involved in carbohydrate metabolism. Upon entering the body, it is converted into active forms known as phosphorylated thiamine derivatives, which play crucial roles in several biochemical pathways:

- Synthesis of Acetylcholine : this compound intervenes in the synthesis of acetylcholine, a vital neurotransmitter, by participating in the decarboxylation processes of pyruvic acid and citric acid.

- Thiamine Transport : It competes with thiamine for transport across biological membranes such as the blood-brain barrier, potentially affecting thiamine-dependent enzyme activity.

Pharmacokinetics

The pharmacokinetics of this compound resemble those of thiamine, involving both active and passive absorption processes. Its modified structure allows for improved absorption and utilization within the body, making it a valuable compound for therapeutic applications.

1. Enzyme Modulation

This compound has been shown to influence the activity of thiamine-dependent enzymes. For instance, studies indicate that it can modulate the activity of enzymes involved in carbohydrate metabolism, thereby impacting energy production at the cellular level.

2. Neuroprotective Effects

Research suggests that this compound may exhibit neuroprotective properties by enhancing acetylcholine synthesis. This is particularly relevant in conditions associated with cognitive decline where thiamine deficiency plays a role.

3. Induction of Thiamine Deficiency

By competing for transport mechanisms, this compound can induce thiamine deficiency-like states in experimental models. This property is utilized to study the physiological consequences of thiamine deficiency on cellular functions and metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Thiamine Transport : A study utilizing radiolabeled this compound demonstrated its uptake and distribution across various tissues, highlighting its role in thiamine transport mechanisms.

- Therapeutic Applications : Research has investigated its potential as a prodrug for thiamine delivery, suggesting that it could improve therapeutic outcomes in conditions linked to thiamine deficiency.

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound | Unique Features | Therapeutic Applications |

|---|---|---|

| This compound | Enhanced stability and bioavailability | Potential prodrug for thiamine delivery |

| Thiamine (Vitamin B1) | Essential nutrient for carbohydrate metabolism | Treatment of thiamine deficiency |

| Thiamine Pyrophosphate | Active cofactor for several enzymes | Critical for energy metabolism |

| Benfotiamine | Fat-soluble form improving absorption | Neuropathic pain management |

Propiedades

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSHYYQFAKJDON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955730 | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3419-28-1 | |

| Record name | Acetylthiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.